3-Fluoro-2-(trifluorometil)benzamida

Descripción general

Descripción

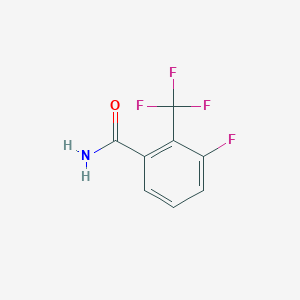

3-Fluoro-2-(trifluoromethyl)benzamide is an aromatic amide with the molecular formula C8H5F4NO and a molecular weight of 207.13 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.

Aplicaciones Científicas De Investigación

3-Fluoro-2-(trifluoromethyl)benzamide has several scientific research applications:

Mecanismo De Acción

Target of Action

Molecules with a -cf3 group, similar to 3-fluoro-2-(trifluoromethyl)benzamide, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that benzylic halides, which are structurally similar to 3-fluoro-2-(trifluoromethyl)benzamide, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Molecules with a -cf3 group have been associated with key hydrogen bonding interactions with proteins, affecting the pka of the cyclic carbamate .

Pharmacokinetics

The molecular weight of 3-fluoro-2-(trifluoromethyl)benzamide is 20713 , which may influence its bioavailability.

Result of Action

Molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it enhances drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions . Additionally, 3-Fluoro-2-(trifluoromethyl)benzamide can interact with proteins involved in cellular signaling pathways, potentially affecting their function and activity.

Cellular Effects

The effects of 3-Fluoro-2-(trifluoromethyl)benzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion of a trifluoromethyl group in the compound’s structure has been shown to increase the potency of inhibiting 5-hydroxytryptamine uptake by six-fold compared to non-fluorinated analogs . This indicates that 3-Fluoro-2-(trifluoromethyl)benzamide can significantly impact neurotransmitter regulation and other cellular processes.

Molecular Mechanism

At the molecular level, 3-Fluoro-2-(trifluoromethyl)benzamide exerts its effects through various binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound’s interaction with reverse transcriptase involves hydrogen bonding that stabilizes the enzyme-inhibitor complex, thereby inhibiting the enzyme’s activity . Additionally, 3-Fluoro-2-(trifluoromethyl)benzamide can alter gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-2-(trifluoromethyl)benzamide can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that prolonged exposure to 3-Fluoro-2-(trifluoromethyl)benzamide can lead to changes in cellular metabolism and gene expression, indicating potential long-term impacts on cell function .

Dosage Effects in Animal Models

The effects of 3-Fluoro-2-(trifluoromethyl)benzamide in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, 3-Fluoro-2-(trifluoromethyl)benzamide can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

3-Fluoro-2-(trifluoromethyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in its metabolic activity, enhancing its interaction with metabolic enzymes and affecting the overall metabolic balance within cells . These interactions can lead to changes in metabolite levels and alterations in cellular energy production.

Transport and Distribution

Within cells and tissues, 3-Fluoro-2-(trifluoromethyl)benzamide is transported and distributed through specific transporters and binding proteins. The compound’s fluorinated structure allows it to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, 3-Fluoro-2-(trifluoromethyl)benzamide can accumulate in specific tissues, depending on its binding affinity to tissue-specific proteins.

Subcellular Localization

The subcellular localization of 3-Fluoro-2-(trifluoromethyl)benzamide is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for the compound’s activity and function, as they determine its interaction with target biomolecules and its overall impact on cellular processes.

Métodos De Preparación

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide can be achieved through several routes. One common method involves the acylation of 3-fluoro-2-(trifluoromethyl)benzoic acid with ammonia or an amine . Another method includes the fluorination and cyano substitution of 2,3-dichlorotrifluorotoluene, followed by hydrogenation dechlorination and hydrolysis . Industrial production methods often focus on optimizing yield and purity, using catalysts and specific reaction conditions to achieve high efficiency .

Análisis De Reacciones Químicas

3-Fluoro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

3-Fluoro-2-(trifluoromethyl)benzamide can be compared with other similar compounds such as:

2-Fluoro-3-(trifluoromethyl)benzamide: Similar in structure but with different positional isomers, leading to variations in chemical properties and reactivity.

2-(Trifluoromethyl)benzamide: Lacks the additional fluorine atom, which can affect its chemical behavior and applications.

The uniqueness of 3-Fluoro-2-(trifluoromethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 207.13 g/mol

- Functional Groups : The compound contains a trifluoromethyl group (-CF) and a fluorine atom, which contribute to its unique chemical properties and biological activity.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups, such as 3-fluoro-2-(trifluoromethyl)benzamide, exhibit enhanced potency against various enzymes. Notably, it has shown significant activity in inhibiting reverse transcriptase, a key enzyme in retroviral replication. This inhibition is attributed to:

- Hydrogen Bonding : The trifluoromethyl group enhances hydrogen bonding interactions with the enzyme, stabilizing the enzyme-inhibitor complex and effectively reducing the pKa of cyclic carbamates involved in the enzymatic process .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been reported to increase the potency of inhibiting serotonin (5-HT) uptake by six-fold compared to non-fluorinated analogs . This suggests potential applications in treating psychiatric disorders where serotonin modulation is beneficial.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluoro and trifluoromethyl-substituted compounds against multidrug-resistant strains of Staphylococcus aureus (MRSA). For instance, derivatives similar to 3-fluoro-2-(trifluoromethyl)benzamide have demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL against MRSA strains, outperforming traditional antibiotics like methicillin and vancomycin .

Anticancer Potential

In vitro studies have shown that compounds related to 3-fluoro-2-(trifluoromethyl)benzamide exhibit antiproliferative effects on various cancer cell lines. For example, certain derivatives have displayed IC50 values in the low nanomolar range against ovarian cancer cells, indicating strong potential for further development as anticancer agents .

Biochemical Pathways

The compound interacts with several metabolic pathways:

- Metabolic Interactions : The trifluoromethyl group enhances interactions with metabolic enzymes, influencing overall metabolic balance within cells.

- Transport Mechanisms : It is transported through specific membrane transporters, which facilitate its uptake into cells and tissues.

Study on Antimicrobial Efficacy

A study evaluated the efficacy of various trifluoromethyl-substituted derivatives against MRSA. Compounds were synthesized and tested for their antimicrobial activity. Notably, one derivative exhibited remarkable activity with an MIC of 0.031 µg/mL against multiple strains of MRSA, showcasing its potential as a therapeutic agent .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of derivatives based on the benzamide structure. The study found that specific modifications led to significant inhibition of cell viability in cancer cell lines with IC50 values ranging from 9.28 µM to 43.9 µM . These findings suggest that structural optimization can enhance therapeutic efficacy.

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHSVMLIHCECTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379214 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287398-80-5 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.